(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Description
Properties
IUPAC Name |
(6-cyclobutyl-1-methylimidazo[1,2-b]pyrazol-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-13-5-6-14-11(13)9(7-15)10(12-14)8-3-2-4-8/h5-6,8,15H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROXPQNYYQHAHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=C(C(=N2)C3CCC3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Imidazo[1,2-b]pyrazole Formation
The imidazo[1,2-b]pyrazole scaffold is commonly synthesized via condensation reactions between appropriately substituted pyrazole derivatives and imidazole precursors. Cyclization is often facilitated under acidic or basic catalysis, depending on the substituents.
Introduction of Cyclobutyl Group
The cyclobutyl substituent at the 6-position is introduced through nucleophilic substitution or cross-coupling reactions using cyclobutyl halides or cyclobutyl organometallic reagents. The choice of method depends on the availability of starting materials and the sensitivity of other functional groups.
Hydroxymethyl Group Installation
The hydroxymethyl group at the 7-position can be introduced by:
- Direct hydroxymethylation using formaldehyde derivatives.
- Reduction of corresponding aldehyde intermediates.
- Functional group interconversion from chloromethyl precursors.
For example, chloromethyl intermediates such as 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride have been synthesized by treating 1-methyl-2-hydroxymethyl imidazole with thionyl chloride under controlled conditions (0 °C to reflux), yielding chloromethyl derivatives in 78-95% yield depending on the procedure specifics.
N-Methylation
Methylation at the N-1 position is typically achieved by methyl iodide or methyl sulfate treatment under basic conditions, ensuring selective alkylation without affecting other nucleophilic sites.
Representative Experimental Procedures
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydroxymethylation | Formaldehyde, base catalyst | 70-85 | Controlled pH to avoid overalkylation |
| Chloromethylation | Thionyl chloride, diethyl ether, 0 °C to reflux | 78-95 | Cooling to 0 °C initially, then reflux for 15-30 min |
| Cyclobutyl substitution | Cyclobutyl halide, Pd-catalyst (if cross-coupling) | 60-80 | Inert atmosphere recommended |
| N-Methylation | Methyl iodide, base (e.g., K2CO3) | 80-90 | Selective methylation at N-1 |
These yields and conditions are adapted from analogous imidazole and imidazopyrazole derivatives preparation reported in literature and patent filings.
Analytical and Purification Techniques
- NMR Spectroscopy (1H and 13C NMR): Confirms substitution patterns and purity.
- Mass Spectrometry (MS): Molecular ion peaks confirm molecular weight.
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment and reaction monitoring.
- Recrystallization: Commonly from ethanol or ethyl acetate to purify intermediates and final product.
- Chromatography: Silica gel column chromatography used for separation of by-products.
Research Findings and Optimization
- The chloromethylation step using thionyl chloride is critical and requires precise temperature control to maximize yield and minimize side reactions such as over-chlorination or decomposition.
- Cyclobutyl substitution benefits from palladium-catalyzed cross-coupling techniques, which provide better regioselectivity and milder conditions compared to direct nucleophilic substitution.
- Methylation at N-1 is highly efficient under mild basic conditions, avoiding quaternization or multiple alkylations.
- The overall synthetic route is optimized to balance yield, purity, and scalability, important for pharmaceutical development.
Summary Table of Key Preparation Steps
| Preparation Step | Key Reagents/Conditions | Yield Range (%) | Critical Parameters |
|---|---|---|---|
| Imidazo[1,2-b]pyrazole core formation | Condensation, cyclization | 60-85 | Catalyst choice, temperature |
| Cyclobutyl group introduction | Cyclobutyl halide, Pd catalyst | 60-80 | Inert atmosphere, reaction time |
| Hydroxymethyl installation | Formaldehyde or chloromethylation | 78-95 | Temperature control, solvent |
| N-Methylation | Methyl iodide, base | 80-90 | Base strength, reaction time |
Chemical Reactions Analysis
Types of Reactions
(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol: can undergo various chemical reactions, including:
Oxidation: : The methanol group can be oxidized to form a carboxylic acid derivative.
Reduction: : The compound can be reduced to remove oxygen-containing functional groups.
Substitution: : The hydrogen atoms on the imidazole and pyrazole rings can be substituted with various groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: : The major product is typically a carboxylic acid derivative.
Reduction: : The major product is often a reduced form of the compound, such as an alcohol or amine.
Substitution: : The major products depend on the specific nucleophile or electrophile used in the reaction.
Scientific Research Applications
(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may exhibit biological activity, making it useful in drug discovery and development.
Medicine: : It could be investigated for its therapeutic potential in treating various diseases.
Industry: : Its unique chemical properties may make it valuable in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which (6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The compound may interact with these targets through binding or inhibition, leading to biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
Physicochemical Properties
- Melting Points : Compounds with carboxamide groups (e.g., 9a, 208–210°C) exhibit higher melting points due to intermolecular H-bonding, whereas the target compound’s melting point is unreported but likely lower due to the -CH2OH group’s weaker self-association .
- Lipophilicity : Ester derivatives (e.g., ethyl carboxylate in ) are more lipophilic than the target compound, which may limit their bioavailability despite favorable membrane penetration .
Biological Activity
The compound (6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 175.23 g/mol. The compound features a cyclobutyl group and an imidazo[1,2-b]pyrazole core, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It has been observed to:
- Inhibit Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis .
- Modulate Cell Signaling Pathways : It influences pathways like MAPK/ERK, which are essential for cell proliferation and differentiation .
- Pro-apoptotic Effects : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by inhibiting critical pathways such as FLT3 and BCR-ABL .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
| Activity | IC50 Value (µM) | Target/Mechanism |
|---|---|---|
| Enzymatic Inhibition | 0.03 - 0.11 | Pim Kinases (Pim-1, Pim-2, Pim-3) |
| MAPK/ERK Pathway Modulation | Varies | Cell Proliferation |
| Apoptosis Induction | Varies | FLT3 and BCR-ABL Pathways |
Case Studies
Several studies have explored the biological activity of related compounds within the imidazo[1,2-b]pyrazole family:
- Pim Kinase Inhibition : Research indicates that compounds similar to this compound exhibit potent inhibition against Pim kinases with IC50 values as low as 0.03 nM, demonstrating significant potential for cancer therapy .
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that derivatives of imidazo[1,2-b]pyrazole can effectively inhibit cell growth, with IC50 values ranging from 25.3 nM to over 77 nM across different lines .
- Structure-Activity Relationship (SAR) : SAR studies indicate that modifications to the cyclobutyl group can enhance the potency of these compounds against specific targets. For instance, replacing ethyl groups with cyclobutyl groups has been shown to improve inhibitory activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
